molecular formula C18H13FN4OS B6558845 N-[1-(1,3-benzothiazol-2-yl)-3-methyl-1H-pyrazol-5-yl]-2-fluorobenzamide CAS No. 1171682-41-9

N-[1-(1,3-benzothiazol-2-yl)-3-methyl-1H-pyrazol-5-yl]-2-fluorobenzamide

Cat. No.: B6558845
CAS No.: 1171682-41-9
M. Wt: 352.4 g/mol
InChI Key: OMSSRWHMWGQLKV-UHFFFAOYSA-N
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Description

N-[1-(1,3-benzothiazol-2-yl)-3-methyl-1H-pyrazol-5-yl]-2-fluorobenzamide is a complex organic compound that belongs to the class of benzothiazole derivatives

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of N-[1-(1,3-benzothiazol-2-yl)-3-methyl-1H-pyrazol-5-yl]-2-fluorobenzamide typically involves multiple steps, starting with the formation of the benzothiazole core followed by the introduction of the pyrazolyl and fluorobenzamide moieties. Common synthetic routes include:

  • Condensation Reactions: These reactions involve the condensation of 1,3-benzothiazol-2-amine with appropriate reagents to form the pyrazolyl core.

Industrial Production Methods: In an industrial setting, the production of this compound may involve large-scale reactions using optimized conditions to ensure high yield and purity. Continuous flow chemistry and automated synthesis platforms can be employed to enhance efficiency and scalability.

Chemical Reactions Analysis

Types of Reactions: N-[1-(1,3-benzothiazol-2-yl)-3-methyl-1H-pyrazol-5-yl]-2-fluorobenzamide can undergo various chemical reactions, including:

  • Oxidation: Oxidation reactions can be performed to introduce functional groups or modify existing ones.

  • Reduction: Reduction reactions can be used to reduce nitro groups or other oxidized functionalities.

  • Substitution: Substitution reactions can be employed to replace specific atoms or groups within the molecule.

Common Reagents and Conditions:

  • Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

  • Reduction: Typical reducing agents include lithium aluminum hydride (LiAlH4) and hydrogen gas (H2) in the presence of a catalyst.

  • Substitution: Nucleophilic substitution reactions often use strong nucleophiles such as sodium hydride (NaH) or potassium tert-butoxide (KOtBu).

Major Products Formed: The major products formed from these reactions include various derivatives of the parent compound, which can exhibit different biological and chemical properties.

Scientific Research Applications

  • Chemistry: The compound can be used as a building block for the synthesis of more complex molecules.

  • Biology: It has shown promise as a potential antibacterial or antifungal agent.

  • Medicine: Research is ongoing to explore its use in the treatment of various diseases, including cancer and infectious diseases.

  • Industry: The compound's unique properties make it suitable for use in the development of new materials and chemical processes.

Comparison with Similar Compounds

N-[1-(1,3-benzothiazol-2-yl)-3-methyl-1H-pyrazol-5-yl]-2-fluorobenzamide is unique due to its specific structural features and potential applications. Similar compounds include:

  • N-(1,3-benzothiazol-2-yl)-2-chloroacetamide

  • N-(1,3-benzothiazol-2-yl)-2-hydroxybenzamide

  • N-(1,3-benzothiazol-2-yl)-4-aminobenzamide

These compounds share the benzothiazole core but differ in their substituents, leading to variations in their chemical and biological properties.

Biological Activity

N-[1-(1,3-benzothiazol-2-yl)-3-methyl-1H-pyrazol-5-yl]-2-fluorobenzamide is a compound of significant interest in medicinal chemistry due to its diverse biological activities. This article explores the biological properties, mechanisms of action, and potential therapeutic applications of this compound.

Chemical Structure and Properties

The compound has the following structural formula:

C20H19N5OS\text{C}_{20}\text{H}_{19}\text{N}_{5}\text{OS}

It features a benzothiazole moiety, a pyrazole ring, and a fluorobenzamide group, which contribute to its biological activity.

1. Anticancer Activity

Recent studies have highlighted the anticancer potential of pyrazole derivatives, including this compound. Research indicates that compounds with similar structures exhibit antiproliferative effects against various cancer cell lines. For instance, Aly et al. demonstrated that substituted pyrazoles can inhibit the growth of tumor cells by targeting specific pathways involved in cell proliferation and apoptosis .

2. Antimicrobial Properties

The compound has shown promising antimicrobial activity. In vitro assays have demonstrated effectiveness against both bacterial and fungal strains. For example, derivatives of pyrazoles have been reported to exhibit significant antibacterial effects against pathogens such as Staphylococcus aureus and Escherichia coli . The mechanism often involves the disruption of bacterial cell wall synthesis or interference with metabolic pathways.

3. Anti-inflammatory Effects

Inflammation plays a crucial role in various diseases, including cancer and autoimmune disorders. Compounds similar to this compound have been studied for their anti-inflammatory properties. They inhibit the production of pro-inflammatory cytokines and enzymes such as cyclooxygenase (COX) .

The biological activity of this compound can be attributed to several mechanisms:

  • Enzyme Inhibition : Many pyrazole derivatives act as inhibitors for enzymes involved in cancer progression and inflammation.
  • Receptor Modulation : Some studies suggest that these compounds may interact with estrogen receptors or other signaling pathways critical for cell growth and differentiation .

Case Study 1: Anticancer Efficacy

In a study conducted by Aly et al., several pyrazole derivatives were synthesized and tested for their anticancer properties using various cancer cell lines (e.g., A549 lung cancer cells). The results indicated that certain modifications to the pyrazole structure significantly enhanced cytotoxicity, suggesting that this compound may also possess similar properties .

Case Study 2: Antimicrobial Activity

Another investigation focused on the antimicrobial efficacy of related compounds against Candida albicans and Aspergillus flavus. The results showed that these compounds inhibited fungal growth effectively at low concentrations, reinforcing the potential use of this compound in treating fungal infections .

Properties

IUPAC Name

N-[2-(1,3-benzothiazol-2-yl)-5-methylpyrazol-3-yl]-2-fluorobenzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H13FN4OS/c1-11-10-16(21-17(24)12-6-2-3-7-13(12)19)23(22-11)18-20-14-8-4-5-9-15(14)25-18/h2-10H,1H3,(H,21,24)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OMSSRWHMWGQLKV-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=NN(C(=C1)NC(=O)C2=CC=CC=C2F)C3=NC4=CC=CC=C4S3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H13FN4OS
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

352.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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